molecular formula C7H7BrN4O2 B13585441 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B13585441
M. Wt: 259.06 g/mol
InChI Key: BQCSEDZZEOKUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
8-Bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a brominated xanthine derivative with a purine backbone substituted at positions 3, 8, and 8. The bromine atom at position 8 distinguishes it from other xanthine derivatives like caffeine or theobromine. Its molecular formula is C₇H₇BrN₄O₂, with a molecular weight of 259.06 g/mol (calculated from ). The compound is synthesized via alkylation of 8-bromo-3,7-dimethylxanthine intermediates, as described in and , often involving nucleophilic substitution reactions with amines or alcohols under basic conditions .

Properties

Molecular Formula

C7H7BrN4O2

Molecular Weight

259.06 g/mol

IUPAC Name

8-bromo-3,9-dimethylpurine-2,6-dione

InChI

InChI=1S/C7H7BrN4O2/c1-11-5-3(9-6(11)8)4(13)10-7(14)12(5)2/h1-2H3,(H,10,13,14)

InChI Key

BQCSEDZZEOKUCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N=C(N2C)Br

Origin of Product

United States

Preparation Methods

Starting Material and Initial Bromination

The synthesis begins with the preparation of a methylated purine derivative, specifically 3-methyl-1H-purine-2,6(3H,7H)-dione . Bromination at the 8-position is achieved via electrophilic substitution, employing bromine in an acetic acid medium under controlled temperature conditions.

Key Reaction Conditions:

  • Reagents: Bromine (Br₂), sodium acetate, acetic acid
  • Temperature: Approximately 65–90°C
  • Duration: 2–10 hours depending on the specific protocol
  • Yield: Typically around 77–90% for the brominated intermediate

Reaction Scheme:

3-methyl-1H-purine-2,6(3H,7H)-dione + Br₂ → 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Reference: The procedure aligns with methods documented by Himmelsbach et al., where bromination is performed on methylated purines under acidic conditions, with yields exceeding 77%.

Alkylation at the 7-Position

The next step involves alkylation of the brominated purine at the 7-position with suitable alkyl halides, such as but-2-ynyl bromide or analogous derivatives. This is generally conducted via nucleophilic substitution reactions facilitated by bases like N-ethyl-N-isopropylpropan-2-amine (Hünig's base) in polar aprotic solvents such as DMF.

Reaction Conditions:

  • Reagents: Alkyl bromide (e.g., but-2-ynyl bromide)
  • Base: N-ethyl-N-isopropylpropan-2-amine
  • Solvent: DMF
  • Temperature: 80°C
  • Duration: 4 hours
  • Purity: Typically >85% as confirmed by UPLC and NMR

Reaction Scheme:

8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione + Alkyl bromide → 8-bromo-7-alkyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Reference: This approach is consistent with established protocols for purine alkylation, as detailed in the synthesis of related derivatives by Himmelsbach et al..

Further Functionalization and Purification

Post-alkylation, purification typically involves filtration, washing with water and organic solvents like diethyl ether, and drying under vacuum. Characterization confirms the structure via NMR and mass spectrometry, with high purity levels.

Reaction Data Summary Table

Step Reagents & Conditions Yield Purity Notes
Bromination Bromine, acetic acid, 65–90°C, 2–10h 77–90% >95% (HPLC) Electrophilic substitution at position 8
Alkylation Alkyl bromide, N-ethyl-N-isopropylpropan-2-amine, DMF, 80°C, 4h >85% >95% (UPLC) Nucleophilic substitution at N7

Additional Considerations

  • Selectivity: Bromination is regioselective at the 8-position due to electronic effects of the purine ring.
  • Reaction Optimization: Temperature control and reagent stoichiometry are critical to maximize yield and minimize side reactions.
  • Safety: Bromine handling requires appropriate safety measures due to its corrosive and toxic nature.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic displacement with diverse amines and alkoxy groups, forming derivatives with enhanced pharmacological profiles.

Key Reactions:

Reagent/ConditionsProduct FormedYield (%)Source
Arylpiperazinylalkylamines (n-butanol, K₂CO₃, reflux)8-Aminoalkyl derivatives (e.g., 15–35)60-85
4-Methoxyquinazolin-2-ylmethyl bromide (DMF, K₂CO₃)1-((4-Methoxyquinazolin-2-yl)methyl)-substituted purine68-92
R-3-(Boc-amino)piperidine (DMF, K₂CO₃)8-Piperidinyl-substituted analogs71-86

The reaction typically proceeds via an SN2 mechanism , facilitated by the electron-withdrawing carbonyl groups at positions 2 and 6, which activate the C8 bromine for substitution .

Alkylation Reactions

The N7 and N1 positions undergo alkylation with propargyl, allyl, or benzyl halides to enhance lipophilicity and target affinity.

Notable Examples:

Alkylating AgentPosition ModifiedApplicationSource
1-Bromo-2-butyne (DMF, K₂CO₃)N7Antidiabetic intermediates (e.g., Linagliptin analogs)
4-Bromobutyrate (reflux, K₂CO₃)N7Alkoxy-chain-extended derivatives
Benzyl chloride (n-butanol, K₂CO₃)N1Serotonin receptor modulators

Alkylation at N7 increases steric bulk, often improving metabolic stability .

Cyclization and Heterocycle Formation

The purine core participates in cyclocondensation reactions to form fused heterocycles. For example:

  • Reaction with ethyl 2-chloroacetate yields xanthine-acetate hybrids (e.g., compound 3) .

  • Treatment with 2-(bromomethyl)-4-methoxyquinazoline produces quinazoline-purine conjugates (e.g., 12b) .

Spectroscopic Confirmation of Reactions

Post-reaction analyses employ:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 5.54 ppm for naphthalen-1-ylmethyl protons in 12m) .

  • UPLC-MS : For purity assessment (e.g., m/z 485.5 [M+H]⁺ for 12b) .

Scientific Research Applications

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting purinergic receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with purinergic receptors and enzymes. The bromine atom at the 8-position enhances its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis methods, and biological activities of 8-bromo-3,9-dimethylpurine-2,6-dione with analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Synthesis Steps Biological Activity/Application References
8-Bromo-3,9-dimethylpurine-2,6-dione Br (8), CH₃ (3,9) 259.06 Alkylation of 8-bromo-xanthine intermediates Kinase inhibition (hypothesized)
3,9-Dimethylxanthine CH₃ (3,9) 194.19 Direct alkylation of xanthine Adenosine receptor modulation
8-Chloro-1-ethylpurine-2,6-dione Cl (8), C₂H₅ (1) 214.61 Halogenation and ethylation Unknown (structural analog)
IBMX (1-methyl-3-isobutylxanthine) CH₃ (1), (CH₂)₂CH(CH₃) (3) 222.25 Alkylation with isobutyl halides Phosphodiesterase inhibition
8-Mercapto-3-ethylpurine-2,6-dione SH (8), C₂H₅ (3) ~242.28 (estimated) Thiol substitution at position 8 Antioxidant potential (limited activity)
Pentoxifylline CH₃ (3,7), (CH₂)₅CO (1) 278.31 Hexyl ketone substitution Vasodilation, anti-inflammatory

Key Observations

Substituent Effects on Reactivity and Bioactivity The bromine atom at position 8 in the target compound enhances electrophilicity, making it a reactive intermediate for further functionalization (e.g., alkylation with amines in ) . This contrasts with 8-chloro analogs (), where chlorine's lower electronegativity may reduce substitution reactivity. Methyl groups at positions 3 and 9 (shared with 3,9-dimethylxanthine in ) likely contribute to lipophilicity and adenosine receptor binding, similar to theobromine .

Synthesis Pathways

  • The target compound is synthesized via N-alkylation of 8-bromo-3,7-dimethylxanthine, as shown in and , whereas IBMX () requires isobutyl halides for alkylation.
  • 8-Mercapto derivatives () involve sulfur substitution, which may reduce metabolic stability compared to brominated analogs .

In contrast, 8-methoxy-purine-2,6-diones () showed minimal antioxidant activity, suggesting substituent position critically influences bioactivity .

Biological Activity

8-Bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione (CAS: 214960-57-3) is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits properties that could be beneficial in various therapeutic contexts, including oncology and neurodegenerative diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The chemical formula for this compound is C7H7BrN4O2C_7H_7BrN_4O_2, with a molecular weight of 259.06 g/mol. It appears as a white to pale yellow crystalline solid with a melting point around 256-257 °C and is soluble in DMSO .

PropertyValue
Chemical FormulaC7H7BrN4O2
Molecular Weight259.06 g/mol
Melting Point256-257 °C
SolubilityDMSO

Anticancer Properties

Research indicates that derivatives of purines, including this compound, exhibit significant anticancer activity. A study highlighted that purine derivatives could inhibit cancer cell proliferation and induce apoptosis in various cancer lines. For instance, compounds similar to this derivative were shown to target specific pathways involved in tumor growth and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that purine derivatives can modulate neurotransmitter systems and possess antioxidant properties that may protect neuronal cells from oxidative stress. The potential for treating neurodegenerative diseases has been a focus of recent research .

Antimicrobial Activity

In addition to anticancer and neuroprotective effects, the biological activity of this compound includes antimicrobial properties. Testing against various bacterial strains has shown promising results in inhibiting growth, indicating potential applications in treating infections .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 5 µM
    • Mechanism : Induction of apoptosis via caspase activation.
Cell LineIC50 (µM)Mechanism
MCF-75Apoptosis via caspase activation

In Vivo Studies

In vivo studies have further corroborated these findings. Animal models treated with this compound showed reduced tumor sizes compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight with observed improvements in survival rates .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione to improve yield and purity?

  • Methodological Answer : Utilize reactor design principles (e.g., continuous-flow systems) to enhance reaction efficiency and minimize side products. Purification techniques such as membrane separation (e.g., nanofiltration) or column chromatography can isolate the compound effectively. Refer to CRDC subclasses for reactor design (RDF2050112) and separation technologies (RDF2050104) .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and bromine placement, with high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference data with NIST Standard Reference Database 69 for spectral consistency .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, pH)?

  • Methodological Answer : Design a stability study using Design of Experiments (DOE) to test degradation kinetics. Variables include temperature (4°C to 40°C), pH (3–9), and light exposure. Monitor changes via HPLC or UV-Vis spectroscopy at intervals (e.g., 0, 7, 30 days) .

Q. What methodologies are recommended for analyzing its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic studies using polar aprotic solvents (e.g., DMF) with nucleophiles like amines or thiols. Track reaction progress via TLC or in situ IR spectroscopy. Compare experimental data with computational predictions (e.g., density functional theory) to validate mechanisms .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., adenosine receptors)?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with crystal structures of target receptors (PDB IDs). Combine with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with in vitro assays (e.g., competitive binding studies) .

Q. What experimental strategies resolve contradictions between theoretical and observed regioselectivity in its derivatives?

  • Methodological Answer : Apply ICReDD’s reaction path search methods, integrating quantum chemical calculations (e.g., DFT) with high-throughput experimentation. Use statistical analysis (e.g., multivariate regression) to identify discrepancies between predicted and actual reaction outcomes .

Q. How can AI-driven process control optimize large-scale synthesis while minimizing waste?

  • Methodological Answer : Implement machine learning algorithms (e.g., neural networks) to analyze real-time sensor data (e.g., temperature, pressure). Use COMSOL Multiphysics for simulating mass transfer and reaction kinetics. Adjust parameters dynamically via feedback loops .

Q. What advanced techniques elucidate its degradation pathways in environmental or metabolic studies?

  • Methodological Answer : Employ LC-MS/MS with isotopic labeling (e.g., ¹⁸O-water) to trace degradation intermediates. Pair with computational metabolite prediction tools (e.g., Meteor Nexus) and validate using in vitro microsomal assays .

Q. How can researchers design a robust structure-activity relationship (SAR) study for its analogs?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying halogens at position 8). Test bioactivity in cell-based assays (e.g., cAMP modulation for adenosine receptors). Use cheminformatics tools (e.g., MOE) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.